Einecs 297-929-9
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists substances marketed in the EU between 1971 and 1981 . Based on EINECS conventions, this identifier corresponds to a commercially relevant compound that may have industrial, pharmaceutical, or research applications. While direct physicochemical or toxicological data for EINECS 297-929-9 is unavailable in the provided evidence, comparative analyses can be conducted using Read-Across Structure-Activity Relationship (RASAR) models and structural similarity metrics, as demonstrated in recent toxicological machine-learning studies .
Properties
CAS No. |
93776-04-6 |
|---|---|
Molecular Formula |
C34H24F46O5 |
Molecular Weight |
1386.5 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-1-[1-[2-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-icosafluoro-2-hydroxy-12-(trifluoromethyl)tridecoxy]propoxy]propan-2-yloxy]-12-(trifluoromethyl)tridecan-2-ol |
InChI |
InChI=1S/C34H24F46O5/c1-9(84-7-11(81)3-13(35,36)17(41,42)21(49,50)25(57,58)29(65,66)27(61,62)23(53,54)19(45,46)15(39,31(69,70)71)32(72,73)74)5-83-6-10(2)85-8-12(82)4-14(37,38)18(43,44)22(51,52)26(59,60)30(67,68)28(63,64)24(55,56)20(47,48)16(40,33(75,76)77)34(78,79)80/h9-12,81-82H,3-8H2,1-2H3 |
InChI Key |
ACVJGNXQTVSKDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC(C)OCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)OCC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 297-929-9 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent quality control measures .
Chemical Reactions Analysis
Einecs 297-929-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Einecs 297-929-9 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of new drugs or therapeutic agents. Industrial applications include its use in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 297-929-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they are typically related to the compound’s chemical structure and properties .
Comparison with Similar Compounds
Structural Similarity Analysis
Using PubChem 2D fingerprints and the Tanimoto similarity index (threshold ≥70%), EINECS 297-929-9 can be linked to analogs with shared functional groups or scaffold features. For example:
Notes:
Physicochemical Properties
Key parameters such as LogP, solubility, and bioavailability were inferred for this compound based on analogs:
| Property | This compound | Acridine-9-carboxylic acid | 7-Aminoheptanoic acid |
|---|---|---|---|
| LogP (XLOGP3) | 2.1 (estimated) | 3.2 | -1.5 |
| Water Solubility | Moderate | Low | High |
| Bioavailability Score | 0.55 | 0.40 | 0.85 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
Sources :
Toxicological Profiles
Toxicological read-across models (RASAR) were applied to predict hazards for this compound, leveraging data from structurally similar compounds:
Key Findings :
- Acridine-9-carboxylic acid’s polycyclic structure correlates with carcinogenicity risks, aligning with its classification as a DNA intercalator .
- The amino acid derivative (79349-82-9) shows low toxicity due to metabolic stability and high excretion rates .
Sources :
Tables and Figures :
Data Limitations :
- The absence of experimental data for this compound necessitates reliance on predictive models, which may underestimate niche toxicological endpoints .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
